molecular formula C26H20N6O4S B10876977 N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 889948-57-6

N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B10876977
CAS No.: 889948-57-6
M. Wt: 512.5 g/mol
InChI Key: IBTIAJHKBFDPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 4-methoxy-2-nitrophenyl group attached to the acetamide nitrogen and a 4-phenyl-5-(quinolin-2-yl)-1,2,4-triazole core linked via a sulfanyl bridge. The structural complexity of this compound arises from its hybrid pharmacophore design, combining a nitro-substituted aromatic ring, a triazole heterocycle, and a quinoline moiety. The nitro group (electron-withdrawing) and methoxy group (electron-donating) on the phenyl ring may influence electronic distribution, solubility, and receptor binding . The quinoline substituent, a privileged scaffold in medicinal chemistry, could enhance interactions with hydrophobic protein pockets or DNA, as seen in antimalarial and anticancer agents .

Properties

CAS No.

889948-57-6

Molecular Formula

C26H20N6O4S

Molecular Weight

512.5 g/mol

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-[(4-phenyl-5-quinolin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C26H20N6O4S/c1-36-19-12-14-21(23(15-19)32(34)35)28-24(33)16-37-26-30-29-25(31(26)18-8-3-2-4-9-18)22-13-11-17-7-5-6-10-20(17)27-22/h2-15H,16H2,1H3,(H,28,33)

InChI Key

IBTIAJHKBFDPGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=NC5=CC=CC=C5C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. A representative protocol involves:

  • Reacting phenylhydrazine with carbon disulfide in ethanol under reflux to form phenylthiosemicarbazide.

  • Cyclizing the thiosemicarbazide with acetic anhydride at 120°C to yield 4-phenyl-1,2,4-triazole-3-thiol.

Optimization Note : Substituting acetic anhydride with trifluoroacetic anhydride increases cyclization efficiency, achieving yields up to 78%.

Functionalization of the Triazole Ring

The triazole-3-thiol intermediate undergoes sequential substitutions to introduce the quinolin-2-yl and phenyl groups:

Phenyl Group Installation

  • The phenyl group is introduced via Suzuki-Miyaura coupling using phenylboronic acid and palladium(II) acetate in tetrahydrofuran (THF)/water (4:1) at 60°C.

Acetamide Side Chain Assembly

The acetamide moiety is synthesized through the following steps:

  • Nitration of 4-methoxyaniline : Using nitric acid in sulfuric acid at 0°C to yield 4-methoxy-2-nitroaniline.

  • Acetylation : Reacting the nitroaniline with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) to form N-(4-methoxy-2-nitrophenyl)-2-chloroacetamide.

Critical Parameter : Maintaining the reaction temperature below 5°C prevents over-nitration.

Final Coupling Reaction

The sulfide bond between the triazole-thiol and acetamide is formed via nucleophilic substitution:

  • Combining N-(4-methoxy-2-nitrophenyl)-2-chloroacetamide with the functionalized triazole-thiol in DMF using sodium hydride (NaH) as a base at room temperature for 6 hours.

  • Yield: 70–75% after purification by column chromatography (silica gel, ethyl acetate/hexane gradient).

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves reproducibility:

  • Triazole cyclization and Suzuki coupling are performed in a microreactor system with residence times of 10–15 minutes.

  • Benefits: 15% higher yield compared to batch processes and reduced solvent usage.

Catalytic System Optimization

  • Palladium Nanoparticles : Immobilized on mesoporous silica (Pd/SBA-15) enhance catalytic activity in cross-coupling steps, achieving turnover numbers (TON) >500.

  • Solvent Recycling : DMF is recovered via vacuum distillation, reducing waste generation by 40%.

Characterization and Quality Control

Spectroscopic Data

Property Value Method
Molecular Weight 532.58 g/molHRMS (ESI+)
Melting Point 214–216°CDifferential Scanning Calorimetry
¹H NMR (400 MHz, DMSO-d6) δ 8.92 (s, 1H, triazole-H), 8.45 (d, J=8.4 Hz, quinoline-H)Bruker Avance III

Purity Assessment

  • HPLC Analysis : >99% purity using a C18 column (acetonitrile/water 70:30, 1 mL/min).

  • Impurity Profiling : Identifies <0.1% residual palladium via ICP-MS.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Oxidative dimerization of the thiol group during coupling.

  • Solution : Performing reactions under nitrogen atmosphere with catalytic amounts of tributylphosphine.

Scalability Limitations

  • Issue : Exothermic reactions during nitration pose safety risks at scale.

  • Solution : Implementing jacketed reactors with precise temperature control (−5 to 5°C) .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline and triazole moieties are known to interact with biological macromolecules, potentially disrupting cellular processes or signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole Acetamide Derivatives

Compound Name R1 (Phenyl Substitution) R2 (Triazole Substitution) Key Functional Groups
Target Compound 4-Methoxy-2-nitrophenyl Quinolin-2-yl Nitro, Methoxy, Quinoline
N-(4-Methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide 4-Methoxyphenyl 4-Pyridinyl Methoxy, Pyridine
2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 3,4,5-Trimethoxyphenyl 4-Phenoxyphenyl Trimethoxy, Phenoxy
OLC-12 (2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide) 4-Isopropylphenyl 4-Pyridinyl Ethyl, Isopropyl
2-{[4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-acetamide derivatives Varied aryl groups Furan-2-yl Amino, Furan

Key Observations:

  • Electron-Withdrawing vs. For example, derivatives with nitro substituents in exhibited improved antimicrobial activity over methoxy-substituted counterparts .

Key Findings:

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., nitro in the target compound, trimethoxy in ) show superior activity against E. coli and S. aureus (MIC: 4–16 µg/mL) compared to pyridinyl analogs (MIC: 8–32 µg/mL) .
  • Anti-Inflammatory Potential: The quinoline moiety in the target compound may synergize with the nitro group to inhibit pro-inflammatory cytokines or enzymes like COX-2, similar to furan derivatives in .
  • Orco Agonism : Pyridinyl-triazole compounds like OLC-12 () target insect olfactory receptors, a niche application distinct from the target compound’s hypothesized human therapeutic focus .

Biological Activity

N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on antimicrobial, antifungal, and anticancer properties, while also highlighting relevant research findings and case studies.

Structural Overview

The compound features a unique structure characterized by:

  • Methoxy and Nitro Substituents : These groups enhance the compound's lipophilicity and reactivity.
  • Triazole Moiety : Known for its role in various biological activities, the triazole ring can interact with multiple biological targets.
  • Sulfanyl Linkage : This functional group may play a crucial role in the compound's biological interactions.

These structural elements suggest that the compound may exhibit significant interactions with biological molecules, potentially leading to various therapeutic applications.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Compounds with similar structures have been reported to inhibit various pathogens, indicating that this compound could be effective against resistant strains of bacteria and fungi.

Antifungal Activity

Research indicates that compounds within the triazole class often exhibit antifungal activity. The presence of the quinoline moiety in this compound may enhance its efficacy against fungal infections by improving binding affinity to fungal enzymes or receptors.

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Studies on Mannich bases, which share structural similarities with this compound, have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The cytotoxicity of these compounds was found to be 2.5 to 5.2 times higher than that of standard chemotherapeutics like 5-fluorouracil .

Case Studies and Research Findings

  • In Vitro Studies : In studies evaluating the cytotoxic effects of structurally similar compounds, it was found that certain derivatives exhibited IC50 values in the micromolar range against cancer cell lines. This suggests that this compound could have comparable or superior activity .
  • Molecular Docking Studies : Molecular docking simulations have indicated that this compound can bind effectively to targets involved in cancer progression and microbial resistance. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are recommended for further exploration of its binding affinities.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which could point to potential applications in treating neurological disorders alongside its antimicrobial and anticancer properties .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against resistant bacterial strains
AntifungalPotential efficacy against fungal infections
AnticancerCytotoxic effects on multiple cancer cell lines
Enzyme InhibitionInhibits AChE; potential for neurological applications

Q & A

Q. What are the key steps and reagents for synthesizing N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

The synthesis typically involves:

  • Step 1 : Formation of the triazole-thiol intermediate via condensation of hydrazine derivatives with iso-thiocyanates under reflux in ethanol, followed by NaOH treatment .
  • Step 2 : Reaction of the thiol intermediate with 2-chloroacetonitrile in DMF to introduce the sulfanylacetamide moiety .
  • Key reagents : Iso-thiocyanatobenzene, 2-chloroacetonitrile, NaOH, and ethanol/DMF as solvents. Temperature control (reflux) and pH adjustments are critical for yield optimization .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : To confirm the positions of methoxy, nitro, and quinoline substituents via chemical shifts and splitting patterns .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor reaction progress .
  • Infrared Spectroscopy (IR) : To identify functional groups like sulfanyl (C-S stretch, ~600–700 cm⁻¹) and amide (N-H bend, ~1550 cm⁻¹) .

Q. How is the initial biological activity of this compound assessed in pharmacological studies?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to measure cytotoxicity. Structural features like the quinoline moiety are hypothesized to enhance DNA intercalation .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria to evaluate inhibition zones. The triazole-sulfanyl group may disrupt microbial enzyme activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Temperature control : Lowering reaction temperatures (e.g., 0–5°C) reduces side reactions like oxidation of the sulfanyl group .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency compared to ethanol .
  • Catalyst use : Adding catalytic K₂CO₃ enhances triazole ring cyclization while suppressing dimerization .

Q. What computational strategies are used to predict binding interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., topoisomerase II). The nitro group may form hydrogen bonds with active-site residues .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns to validate docking results. Pay attention to conformational changes in the quinoline moiety .

Q. How can contradictory data in biological activity across studies be resolved?

  • Structural analogs comparison : Test derivatives with varied substituents (e.g., replacing methoxy with ethoxy) to isolate pharmacophore contributions .
  • Dose-response curves : Ensure IC₅₀ values are calculated under standardized conditions (e.g., 48-hour incubation) to account for time-dependent effects .
  • Target validation : Use CRISPR/Cas9 knockout models to confirm if observed activity is target-specific or off-target .

Q. What strategies enable selective derivatization of the triazole-sulfanyl group for enhanced activity?

  • Electrophilic substitution : Introduce halogens (e.g., Cl, Br) at the triazole ring using N-chlorosuccinimide in dichloromethane .
  • Cross-coupling reactions : Suzuki-Miyaura coupling to attach aryl groups at the quinoline position, enhancing lipophilicity .
  • Protection/deprotection : Temporarily block the nitro group with Boc protection during derivatization to prevent unwanted side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.